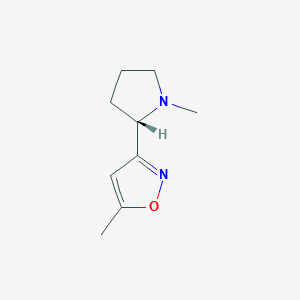
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound with potential applications in scientific research. It is a derivative of isoxazole and has attracted the attention of researchers due to its unique properties. In
Wirkmechanismus
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole acts as a selective antagonist of the NMDA receptor. It binds to the glycine site of the receptor and inhibits its activity. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemische Und Physiologische Effekte
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. However, one of the limitations of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its potential toxicity. It has been shown to have toxic effects at high doses and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole. One area of research is the development of more potent and selective ligands for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole in the treatment of neurological disorders. Additionally, the mechanism of action of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole on the NMDA receptor needs to be further elucidated.
Synthesemethoden
The synthesis of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-(1-Methylpyrrolidin-2-yl)acetaldehyde with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then treated with sodium methoxide to form the final product, (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has potential applications in scientific research. It has been studied for its potential use as a ligand for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
161423-38-7 |
|---|---|
Produktname |
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-8(10-12-7)9-4-3-5-11(9)2/h6,9H,3-5H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
ZATAMMXVQZLNFN-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=NO1)[C@@H]2CCCN2C |
SMILES |
CC1=CC(=NO1)C2CCCN2C |
Kanonische SMILES |
CC1=CC(=NO1)C2CCCN2C |
Synonyme |
Isoxazole, 5-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
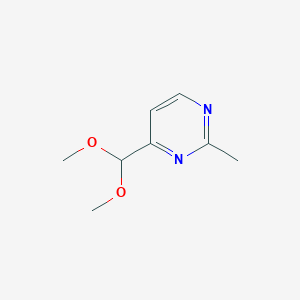
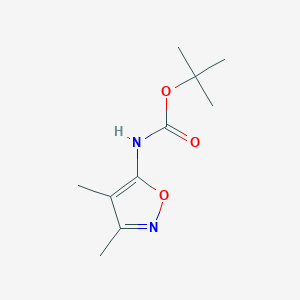
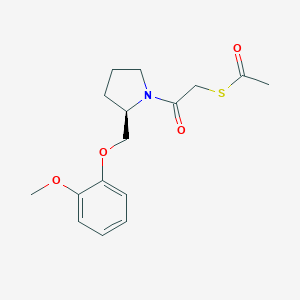
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
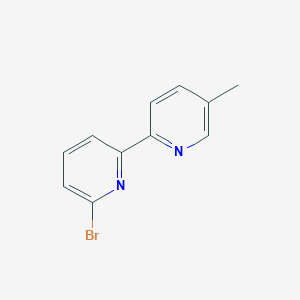
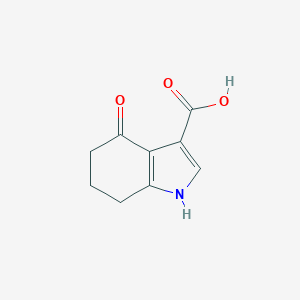
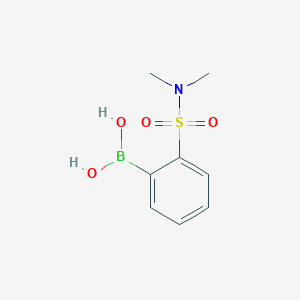
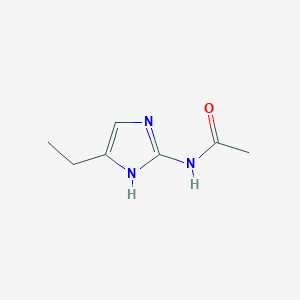
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
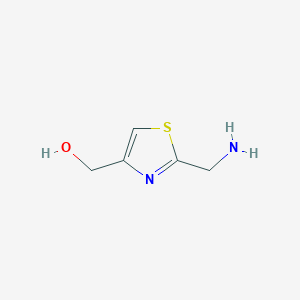
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)